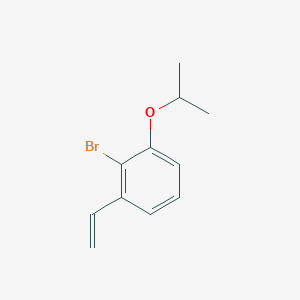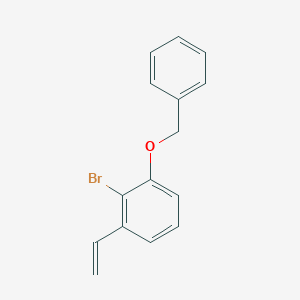![molecular formula C14H14BrNO B8149491 [3-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B8149491.png)
[3-(Benzyloxy)-2-bromophenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Benzyloxy)-2-bromophenyl]methanamine: is an organic compound that features a benzyl ether group, a bromine atom, and an amine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of [3-(Benzyloxy)phenyl]methanamine: The synthesis begins with the bromination of [3-(Benzyloxy)phenyl]methanamine using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature to avoid over-bromination.
Protection of the Amine Group: The amine group can be protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during the bromination process.
Deprotection: After bromination, the protecting group is removed under acidic conditions to yield [3-(Benzyloxy)-2-bromophenyl]methanamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in [3-(Benzyloxy)-2-bromophenyl]methanamine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as imines or nitriles.
- Reduced products with the bromine atom replaced by a hydrogen atom.
Applications De Recherche Scientifique
Chemistry:
Building Block: [3-(Benzyloxy)-2-bromophenyl]methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Probes: It can be utilized in the development of biological probes for studying enzyme activities and receptor-ligand interactions.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties for industrial applications.
Agrochemicals: It can be employed in the synthesis of agrochemicals for crop protection and enhancement.
Mécanisme D'action
The mechanism of action of [3-(Benzyloxy)-2-bromophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The benzyl ether group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding interactions with biological targets. The amine group can form hydrogen bonds or ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[3-(Benzyloxy)phenyl]methanamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
[2-Bromo-4-(benzyloxy)phenyl]methanamine: Has the bromine atom in a different position, affecting its reactivity and interaction with biological targets.
[3-(Benzyloxy)-4-bromophenyl]methanamine: Similar structure but with the bromine atom at the para position, influencing its chemical and biological properties.
Uniqueness:
- The presence of the bromine atom at the ortho position relative to the amine group in [3-(Benzyloxy)-2-bromophenyl]methanamine provides unique reactivity patterns and interaction capabilities, making it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
(2-bromo-3-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWDQPSMGMTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
![3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)
![[N(E),S(S)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149433.png)
![[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149438.png)






![(NE,R)-N-[(3-ethylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149499.png)
![(NE,S)-N-[(3-ethylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149505.png)
![(NE,S)-N-[(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149507.png)
